4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4S/c30-24-13-11-21(12-14-24)25-19-35-29-26(25)28(31-20-32-29)34-17-15-33(16-18-34)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFSTAQJLAOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thienopyrimidine core.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of appropriate diamine precursors.
Substitution with Diphenylmethyl Group: The final step involves the substitution of the piperazine ring with a diphenylmethyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used in chemical biology to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of a specific kinase, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
| Compound Name | Molecular Formula | Substituents (Thieno[2,3-d]pyrimidine Core) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | C₃₀H₂₆FN₅S | 4-(Diphenylmethyl-piperazine), 5-(4-fluorophenyl) | 507.62 | High lipophilicity (LogP ~5.2), moderate solubility in DMSO (>10 mM) |
| 4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine [1] | C₂₃H₂₀Cl₂N₄S | 4-(3,4-Dichlorobenzyl-piperazine), 5-phenyl | 460.40 | Lower LogP (~4.8), higher thermal stability (decomp. >250°C) |
| 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine [3] | C₂₂H₁₈Cl₂N₄S | 4-(3,4-Dichlorophenyl-piperazine), 5-phenyl | 441.40 | Enhanced receptor affinity (IC₅₀ ~0.2 µM vs. EGFR) |
| 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine [20] | C₁₈H₁₀Cl₃N₂OS | 4-(2,4-Dichlorophenoxy), 5-(4-chlorophenyl) | 381.70 | High reactivity, agrochemical applications |
| 4-{4-[(5-Cyclopropyl-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine [14] | C₂₃H₂₅FN₆O₂S | 4-(Oxazole-piperazine), 5-fluoro, 6-(4-methoxyphenyl) | 468.55 | Improved bioavailability (F% >60% in rodent models) |
Key Structural Differences and Implications
- Piperazine Substituents: Diphenylmethyl-piperazine (target) vs. Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound reduces metabolic oxidation compared to chlorophenyl analogs, improving half-life .
- Core Modifications: Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine (): Thieno derivatives exhibit stronger π-π stacking with biological targets due to sulfur's electronegativity, whereas furo analogs may have reduced binding affinity .
Anticancer Activity
- Target Compound : Demonstrates IC₅₀ values of 0.15 µM against breast cancer (MCF-7) and 0.22 µM against lung cancer (A549) cell lines, attributed to EGFR kinase inhibition .
- Analog [3] : Shows higher potency (IC₅₀ ~0.1 µM) against EGFR mutants but lower selectivity due to dichlorophenyl interactions with off-target kinases .
- Analog [14] : Fluorine at position 5 and methoxyphenyl at position 6 enhance topoisomerase II inhibition (IC₅₀ ~0.08 µM) but increase hepatotoxicity risks .
Antimicrobial Activity
Pharmacokinetic Profiles
- Target Compound : Oral bioavailability of 45% in rats (AUC = 12 µg·h/mL) vs. 30% for dichlorobenzyl-piperazine analogs, likely due to reduced CYP3A4 metabolism .
- Fluoropyrimidine Analog [4] : Bioavailability exceeds 60% but requires frequent dosing due to rapid renal clearance .
Biological Activity
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a unique structural configuration that suggests possible interactions with various biological targets, making it a subject of interest for drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Thienopyrimidine Core : This heterocyclic structure is known for its diverse biological activities.
- Piperazine Ring : The presence of a piperazine moiety is significant for enhancing binding interactions with biological targets.
- Fluorophenyl Substitution : The fluorine atom can influence the compound's lipophilicity and overall pharmacokinetic properties.
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-benzhydrylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
| Molecular Formula | C29H25FN4S |
| Molecular Weight | 466.59 g/mol |
| LogP | 3.5111 |
| Polar Surface Area | 34.549 Ų |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neurological Effects : Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. This could make it a candidate for treating neurological disorders.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer progression or neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar piperazine substitutions exhibit significant inhibition of cancer cell proliferation. For example, one study reported IC50 values in the low micromolar range against various cancer cell lines .
- In Vivo Studies : Animal models have shown that related compounds can produce neuroprotective effects in models of neurodegeneration. These findings suggest that our compound could similarly affect neuronal health .
- Comparative Analysis : A comparative study highlighted that compounds with similar structural motifs often display enhanced activity against specific targets due to their ability to form stable interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting thieno[2,3-d]pyrimidine precursors with substituted piperazines under alkaline conditions (e.g., NaHCO₃/NaI) in polar aprotic solvents like acetone or DMF . Optimization includes adjusting reaction time (e.g., 24 hours at 70°C) and purification via flash chromatography (SiO₂, Hexane/EtOAc gradients) . Yield improvements may require stoichiometric control of reagents and temperature modulation to minimize side products.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing fluorophenyl aromatic signals). IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1,100 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z) . Advanced techniques like X-ray crystallography (using SHELXL refinement) resolve stereochemical ambiguities .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assays) against cancer cell lines (e.g., pancreatic or lung cancer). For antimicrobial activity, use MIC assays against Gram-positive/negative bacteria and fungi . Include positive controls (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal activity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against specific biological targets?
- Methodological Answer : Systematically modify substituents:
- Piperazine moiety : Replace diphenylmethyl with electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) to increase target affinity .
- Thienopyrimidine core : Introduce methyl or methoxy groups at C-6/C-7 to improve metabolic stability .
- Fluorophenyl group : Explore para/meta substitutions to modulate lipophilicity and binding pocket interactions .
Validate changes using enzyme inhibition assays (e.g., DHFR/TS inhibition for anticancer activity) and molecular docking to predict binding modes .
Q. What strategies address poor oral bioavailability observed in preclinical studies?
- Methodological Answer :
- Nanoparticle formulation : Encapsulate the compound in starch nanoparticles to enhance solubility and intestinal absorption .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) for pH-dependent release in the gut .
- Pharmacokinetic profiling : Conduct in vivo bioavailability studies in rodent models, measuring plasma concentrations via LC-MS/MS. Adjust formulations based on AUC and Cmax data .
Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue-extracted DHFR) and buffer conditions (pH 7.4, 37°C) .
- Cofactor supplementation : Verify the presence of NADPH in DHFR assays to avoid false negatives .
- Orthogonal validation : Confirm results with surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to identify potential off-targets (e.g., kinases, GPCRs) .
- Machine learning : Train models on thienopyrimidine derivatives to predict CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to assess stability and conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
